molecular formula C34H26BNO2 B13358503 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole

Cat. No.: B13358503
M. Wt: 491.4 g/mol
InChI Key: GNDFWTQHQVXHQB-UHFFFAOYSA-N
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Description

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound features a unique structure combining a boron-containing anthracene derivative with a carbazole moiety, making it a promising candidate for various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

The synthesis of 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the boron-containing anthracene derivative, followed by the introduction of the carbazole unit. Key steps include:

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.

Chemical Reactions Analysis

9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Mechanism of Action

The mechanism by which 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The boron atom in the anthracene derivative acts as a Lewis acid, facilitating interactions with Lewis bases. This interaction can lead to changes in the electronic properties of the compound, making it suitable for use in optoelectronic devices .

Comparison with Similar Compounds

Similar compounds to 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole include other boron-containing anthracene derivatives and carbazole-based materials. Some examples are:

The uniqueness of this compound lies in its combination of the boron-containing anthracene core with the carbazole moiety, providing a balance of electronic and structural properties that are advantageous for various applications.

Properties

Molecular Formula

C34H26BNO2

Molecular Weight

491.4 g/mol

IUPAC Name

9-(8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-1,3,6,8-tetramethylcarbazole

InChI

InChI=1S/C34H26BNO2/c1-19-13-21(3)33-24(15-19)25-16-20(2)14-22(4)34(25)36(33)23-17-30-32-31(18-23)38-29-12-8-6-10-27(29)35(32)26-9-5-7-11-28(26)37-30/h5-18H,1-4H3

InChI Key

GNDFWTQHQVXHQB-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)N6C7=C(C=C(C=C7C8=CC(=CC(=C86)C)C)C)C

Origin of Product

United States

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